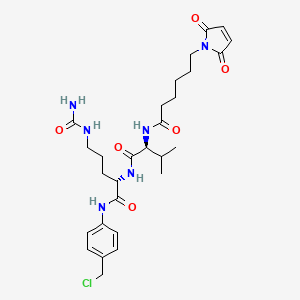

Mc-Val-Cit-PAB-Cl

Description

BenchChem offers high-quality Mc-Val-Cit-PAB-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mc-Val-Cit-PAB-Cl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQZNBKSWFFAZ-OFVILXPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of the Linker in ADC Efficacy

An In-depth Technical Guide to the Role of Mc-Val-Cit-PAB-Cl in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[][2] This sophisticated therapeutic modality consists of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload to induce cell death, and a chemical linker that connects the two.[3][4] The linker is arguably the most intricate component, as its chemical properties dictate the overall stability, potency, and therapeutic index of the ADC.[5] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[5][6][7]

Among the various linker technologies developed, the protease-cleavable Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl carbamate (Mc-Val-Cit-PAB) system has become a cornerstone in the design of clinically successful ADCs, including the FDA-approved Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[5][8][9][10] This guide provides a detailed technical examination of the Mc-Val-Cit-PAB-Cl linker, elucidating the function of each component, its mechanism of action, and the scientific rationale behind its widespread adoption in the field.

Deconstructing the Mc-Val-Cit-PAB Linker: A Symphony of Functionality

The Mc-Val-Cit-PAB linker is a multi-component system, with each part engineered to perform a specific function in the ADC's journey from administration to payload delivery. The "-Cl" designation refers to the reactive chloromethyl group on the PAB spacer before the payload is attached, which serves as the conjugation point for the drug.

| Component | Chemical Name | Core Function | Rationale for Use |

| Mc | Maleimidocaproyl | Antibody Conjugation | The maleimide group reacts specifically with free thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable covalent thioether bond. The caproyl chain provides spacing.[11] |

| Val-Cit | Valine-Citrulline | Cleavable Trigger | This dipeptide sequence is a specific substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][12][] It is designed for high stability in plasma but efficient cleavage within the lysosome.[9] |

| PAB | para-aminobenzyl carbamate | Self-Immolative Spacer | Following Cathepsin B cleavage of the Val-Cit peptide, the PAB unit undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its native, unmodified, and fully active form.[8][9] This "traceless" release is critical for efficacy. |

The Intracellular Journey and Mechanism of Payload Release

The efficacy of an ADC built with a Mc-Val-Cit-PAB linker is dependent on a precise, multi-step intracellular trafficking and activation pathway. This process ensures that the cytotoxic payload is released only after the ADC has reached its intended target.

-

Target Binding & Internalization: The mAb component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[5][] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into the cell.[3]

-

Lysosomal Trafficking: The endocytic vesicle containing the ADC complex traffics through the endosomal pathway and ultimately fuses with a lysosome.

-

Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome is the key to payload activation. Cathepsin B, a cysteine protease highly active in the lysosome, recognizes the Valine-Citrulline dipeptide as a substrate and cleaves the amide bond between Citrulline and the PAB spacer.[3][12][15][16]

-

Self-Immolation and Payload Release: The cleavage by Cathepsin B is the initiating event for a rapid, spontaneous electronic cascade within the PAB spacer, known as 1,6-elimination.[8] This process expels the payload, which is typically linked via a carbamate bond to the PAB, releasing the drug in its active form.[15]

-

Induction of Cytotoxicity: The freed payload can now engage its intracellular target. For instance, Monomethyl Auristatin E (MMAE), a common payload used with this linker, is a potent inhibitor of tubulin polymerization that leads to cell cycle arrest and apoptosis.[][17][18]

Key Performance Attributes: Why Val-Cit-PAB Excels

The selection of the Val-Cit-PAB linker is grounded in its superior performance characteristics, which have been validated across numerous preclinical and clinical studies.

-

Exceptional Plasma Stability: The Val-Cit dipeptide is remarkably stable in human plasma, preventing the premature release of the cytotoxic payload that could lead to systemic toxicity.[8][9] This stability is a critical factor in achieving a wide therapeutic window. It is important to note, however, that this linker shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, a consideration for preclinical model selection.[12][19][20]

-

Traceless and Efficient Payload Release: The PAB self-immolative spacer is a cornerstone of this linker's design. It ensures that upon cleavage, the payload is released without any residual linker fragments ("traceless release"), which could otherwise impair its activity.[21]

-

The Bystander Effect: When used with membrane-permeable payloads like MMAE, the Val-Cit-PAB linker facilitates a powerful "bystander effect".[22] After being released inside the target cell, the uncharged payload can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[3][23] This is crucial for overcoming tumor heterogeneity, a common mechanism of drug resistance.[3]

Quantitative Stability Data

The stability of the linker is a critical parameter assessed during ADC development. The Mc-Val-Cit-PAB linker has demonstrated excellent stability in primate and human models.

| Species | Matrix | Half-Life (t½) | Reference |

| Mouse | Plasma | ~6.0 days | [8] |

| Monkey | Plasma | ~9.6 days | [8] |

| Human | Plasma | Highly Stable | [20] |

Note: The observed half-life in mice can be misleading due to Ces1c activity and may not reflect the linker's intrinsic stability.[19][20] Ces1c-knockout mouse models show significantly higher stability.[24]

Experimental Protocol: Conjugation of a Mc-Val-Cit-PAB-Payload to an Antibody

The following protocol outlines a standard methodology for the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine engineering. This process requires careful control of reaction conditions to achieve a desired Drug-to-Antibody Ratio (DAR) and minimize aggregation.

Step 1: Partial Reduction of the Monoclonal Antibody

Objective: To reduce a controlled number of interchain disulfide bonds to generate reactive free thiol groups for conjugation.

-

Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) with a chelating agent like EDTA to prevent re-oxidation.

-

Add a 2-4 molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), relative to the antibody.

-

Incubate the reaction at 37°C for 1-2 hours. The precise time and TCEP concentration must be optimized for each antibody to achieve the target number of free thiols (typically 4 or 8, leading to a DAR of 4 or 8).

-

Immediately purify the partially reduced antibody using a desalting column (e.g., Sephadex G-25) to remove excess TCEP.

Step 2: Conjugation with the Drug-Linker

Objective: To covalently attach the Mc-Val-Cit-PAB-Payload to the free thiols on the antibody.

-

Dissolve the Mc-Val-Cit-PAB-Payload construct in an organic co-solvent like Dimethyl sulfoxide (DMSO).

-

Add the dissolved drug-linker to the purified, reduced antibody. A slight molar excess of the drug-linker (e.g., 1.2x per thiol) is typically used. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature or 4°C for 1-2 hours, or overnight at 4°C, protected from light.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification and Formulation of the ADC

Objective: To remove unconjugated drug-linker, quenching reagent, and solvent, and to formulate the final ADC product.

-

Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to separate the conjugated antibody from small molecule impurities.

-

Exchange the buffer into a suitable formulation buffer (e.g., a histidine or citrate buffer at pH 6.0) that ensures the long-term stability of the ADC.

-

Concentrate the final ADC product to the desired concentration.

-

Sterile filter the final product and store at 2-8°C.

Conclusion: An Enduring and Versatile Tool in ADC Development

The Mc-Val-Cit-PAB-Cl linker system is a testament to the power of rational chemical design in creating effective cancer therapeutics. Its combination of high plasma stability, specific enzymatic cleavability, and a self-immolative mechanism for traceless drug release provides an optimal balance of safety and efficacy.[5][] While newer linker technologies continue to emerge, the foundational principles demonstrated by the Mc-Val-Cit-PAB linker—particularly the reliance on an internalizing trigger and a self-immolative spacer—remain central to the field. For researchers and drug developers, a thorough understanding of this linker's structure, function, and application is essential for advancing the next generation of Antibody-Drug Conjugates.

References

-

Encyclopedia.pub. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). ADC Linker pathway. Retrieved from [Link]

-

MDPI. (n.d.). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. Cancers, 16(10), 1859. Retrieved from [Link]

-

Dubowchik, G. M., et al. (2016). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. ACS Medicinal Chemistry Letters, 7(11), 1033–1037. Retrieved from [Link]

-

Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Retrieved from [Link]

-

Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(11), 1084. Retrieved from [Link]

-

Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. Retrieved from [Link]

-

Chau, C. H., et al. (2021). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Human Antibodies, 29(2), 101–114. Retrieved from [Link]

-

D'Souza, C. S., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. Retrieved from [Link]

-

Shelton, L., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics, 23(8), 1272–1282. Retrieved from [Link]

-

ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Anami, Y., et al. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models. Nature Research. Retrieved from [Link]

-

Beacon Intelligence. (n.d.). ADC Linker Technology: Advancements and How to Harness Them. Retrieved from [Link]

-

MedChemExpress. (2025, June 10). [Troubleshooting] VcMMAE (mc-vc-PAB-MMAE) is a drug-linker conjugate for ADC. What are the functions of its various structural parts? ResearchGate. Retrieved from [Link]

-

AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

ResearchGate. (n.d.). Stability and efficacy of VC-PABC–based conjugates in vivo. Retrieved from [Link]

-

US Food and Drug Administration. (2021, May 26). Recent Advances in the Antibody-Drug Conjugate Clinical Pipeline. Retrieved from [Link]

-

Shelton, L., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics, 23(8), 1272–1282. Retrieved from [Link]

-

Bioprocess Online Live. (2024, August 29). Addressing Bystander Effect & Toxicity In ADC Development. YouTube. Retrieved from [Link]

Sources

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. purepeg.com [purepeg.com]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biochempeg.com [biochempeg.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. communities.springernature.com [communities.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biochempeg.com [biochempeg.com]

- 24. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Mc-Val-Cit-PAB-Cl molecular weight and physicochemical characteristics

This technical guide provides a comprehensive analysis of Mc-Val-Cit-PAB-Cl , a critical linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).[1][] It details the molecular characteristics, physicochemical behavior, and synthetic utility of this compound, specifically distinguishing the benzyl chloride variant (CAS 1639351-92-0) from related carbonate derivatives.[1][]

Molecular Weight, Physicochemical Characteristics, and Synthetic Utility[1][2]

Executive Summary

Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-L-Valine-L-Citrulline-p-aminobenzyl chloride) is a reactive linker-payload intermediate designed for the conditional release of cytotoxic agents.[1][] It combines a protease-cleavable dipeptide trigger (Val-Cit) with a self-immolative spacer (PAB) containing an electrophilic benzyl chloride handle.[1][]

Unlike its hydroxyl precursor (PAB-OH) or the carbonate-activated variants (PABC-PNP) used for amine drugs (e.g., MMAE), the PAB-Cl variant is a potent alkylating agent.[1][] It is primarily utilized to conjugate phenolic or thiol-containing payloads via ether or thioether linkages, or to serve as a versatile scaffold for further chemical derivatization in "cleavable linker" technology.[1][]

Chemical Identity & Molecular Profile[1][2][3][4][5]

Nomenclature and Identification[2]

-

Chemical Name: 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(chloromethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide[1][]

Structural Architecture

The molecule consists of three functional modules:

-

Bioconjugation Head (Mc): A maleimidocaproyl group for rapid, specific Michael addition to antibody cysteine thiols.[1][]

-

Enzymatic Trigger (Val-Cit): A dipeptide sequence optimized for recognition and cleavage by lysosomal Cathepsin B.[1][]

-

Self-Immolative Spacer (PAB-Cl): A p-aminobenzyl chloride moiety.[1][] Upon peptide bond cleavage, this spacer undergoes 1,6-elimination to release the payload.[1][]

Quantitative Data Summary

| Property | Value | Technical Note |

| Exact Mass | 590.26 g/mol | Monoisotopic mass for MS calibration.[1][] |

| Appearance | White to Off-white Solid | Hygroscopic; handle under inert atmosphere.[1][] |

| Solubility (DMSO) | ≥ 100 mg/mL (169 mM) | Preferred solvent for stock solutions.[1][] |

| Solubility (Water) | Insoluble | Requires organic co-solvent (e.g., 10-20% DMSO) for aqueous conjugation.[1][] |

| Reactive Handle | Benzyl Chloride (-CH₂Cl) | Highly electrophilic; susceptible to hydrolysis.[1][] |

| Storage | -20°C (Desiccated/N₂) | Critical to prevent hydrolysis to PAB-OH.[1][] |

Physicochemical Characteristics

Solubility and Formulation

Mc-Val-Cit-PAB-Cl exhibits high lipophilicity due to the maleimide and benzyl chloride groups, making it insoluble in pure aqueous buffers.[1][]

-

Protocol: Dissolve in anhydrous DMSO or DMA to form a 10–50 mM stock solution.

-

Aqueous Dilution: When introducing into aqueous reaction mixtures, ensure the organic solvent concentration remains <20% (v/v) to prevent precipitation, although the conjugation to the antibody usually solubilizes the linker.[1][]

Stability and Hydrolysis Risk

The benzyl chloride moiety is chemically labile.[1][] In the presence of water or hydroxide ions, it undergoes nucleophilic substitution to form the alcohol (Mc-Val-Cit-PAB-OH, MW 572.65).[1][]

-

Half-life: In neutral aqueous buffer (pH 7.4), hydrolysis can occur within hours.[1][]

-

Implication: All conjugation reactions involving the "Cl" handle must be performed in anhydrous organic solvents (e.g., DMF, DMSO) before the linker is attached to the antibody.[1][] Once the payload is conjugated (replacing the Cl), the construct is stable in aqueous buffer.[1][]

Mechanism of Action: The "Linker Technology"[1][2][10]

The efficacy of this linker relies on a precise cascade of events triggered only after the ADC is internalized into the target cell lysosome.[1][]

Cathepsin B Cleavage & Self-Immolation[1][2]

-

Internalization: The ADC enters the lysosome.[1][]

-

Enzymatic Hydrolysis: Cathepsin B cleaves the amide bond between Citrulline and the PAB spacer.[1][]

-

1,6-Elimination: The resulting aniline nitrogen on the PAB group becomes electron-rich.[1][] It initiates a spontaneous electronic cascade (1,6-elimination), ejecting the payload attached at the benzylic position.[1][]

Pathway Visualization

The following diagram illustrates the cleavage logic and the specific role of the PAB spacer.

Caption: The mechanism of drug release.[1][][][] Cathepsin B cleaves the Val-Cit-PAB amide bond, triggering the PAB spacer to self-immolate and eject the payload.[1][]

Synthetic Utility & Bioconjugation Protocols[1][12][13]

Critical Distinction: PAB-Cl vs. PABC-PNP

Researchers must distinguish between Mc-Val-Cit-PAB-Cl (Benzyl Chloride) and Mc-Val-Cit-PABC-PNP (Carbonate).[1][]

-

Use PAB-Cl (CAS 1639351-92-0): When conjugating Phenols (forming ethers) or Thiols (forming thioethers).[1][] Also used as a precursor to synthesize custom carbonates.[1][]

-

Use PABC-PNP: When conjugating Amines (e.g., MMAE, MMAF) to form carbamates.[1][] Direct reaction of PAB-Cl with an amine yields a stable benzylamine, which may not release the free drug efficiently.[1][]

Protocol: Conjugation of a Phenolic Payload

This protocol describes the alkylation of a phenolic drug using Mc-Val-Cit-PAB-Cl.[1][]

Reagents:

-

Mc-Val-Cit-PAB-Cl (1.0 eq)[1][]

-

Phenolic Payload (1.1 eq)[1][]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 eq)[1][]

-

Solvent: Anhydrous DMF[1][]

Step-by-Step Workflow:

-

Preparation: Dry all glassware and purge with Nitrogen (N₂).[1][]

-

Dissolution: Dissolve the phenolic payload and Mc-Val-Cit-PAB-Cl in anhydrous DMF.

-

Activation: Add the base (Cs₂CO₃).[1][] The base deprotonates the phenol, making it a strong nucleophile.[1][]

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material (MW 591).

-

Quench & Purification: Filter off inorganic salts. Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Validation: Confirm product mass (Expected MW = Linker + Payload - HCl).

Synthesis Workflow Diagram

Caption: Decision tree for using Mc-Val-Cit-PAB-Cl. Note that amine payloads generally require a different linker derivative (PABC-PNP) for effective release.[1][]

References

-

Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[1][] Bioconjugate Chemistry, 2002.[1][] [1][]

-

MedChemExpress. "Mc-Val-Cit-PAB-Cl Product Datasheet & Physicochemical Properties." MedChemExpress, Accessed 2026.[1][]

-

BOC Sciences. "Mc-Val-Cit-PAB-Cl: Structure, Molecular Weight and ADC Applications."[1][] BOC Sciences, Accessed 2026.[1][] [1][]

-

Cayman Chemical. "Mc-Val-Cit-PAB and Derivatives: Synthesis and Utility in ADCs."[1][] Cayman Chemical, Accessed 2026.[1][]

-

Mondal, D., et al. "Improved methodology for the synthesis of a cathepsin B cleavable dipeptide linker, widely used in antibody-drug conjugate research."[1][][9] Tetrahedron Letters, 2018.[1][]

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mc-Val-Cit-PAB-Cl | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophilicity Profile of Mc-Val-Cit-PAB-Cl Intermediates: A Technical Guide

Executive Summary

The synthesis and application of the Mc-Val-Cit-PAB-Cl linker system represent a critical juncture in Antibody-Drug Conjugate (ADC) development.[][2] This linker combines the maleimidocaproyl (Mc) bioconjugation handle, the protease-cleavable Valine-Citrulline (Val-Cit) dipeptide, and the self-immolative p-aminobenzyl (PAB) spacer.[][2]

The core challenge with this intermediate is its amphiphilic yet predominantly hydrophobic nature .[] While the citrulline moiety introduces essential polarity, the flanking hydrophobic groups (Mc and PAB) and the lipophilic chloride activation site create a solubility profile that drives aggregation. This guide provides a technical deep-dive into the hydrophilicity profile of these intermediates, offering self-validating protocols for solubility profiling and handling to ensure high-purity conjugation.

Part 1: Structural Anatomy & Hydrophilicity Analysis[1]

The Mc-Val-Cit-PAB-Cl molecule functions as a "hydrophobicity sandwich."[][2] Understanding the contribution of each moiety to the overall LogP (partition coefficient) is essential for predicting solubility behavior in organic/aqueous co-solvent systems.

Component Contribution Table[1]

| Moiety | Chemical Nature | Hydrophilicity Contribution | Function | Physicochemical Impact |

| Mc (Maleimidocaproyl) | Cyclic imide + Alkyl chain | Hydrophobic | Cysteine conjugation (Michael acceptor) | Increases LogP; prone to hydrolysis in high pH.[][2] |

| Val (Valine) | Aliphatic amino acid | Hydrophobic | Cathepsin B recognition motif (P2) | Contributes to aggregation; low water solubility.[][2] |

| Cit (Citrulline) | Urea-containing amino acid | Hydrophilic | Cathepsin B recognition motif (P1) | Critical Solubilizer. The urea side chain provides H-bond donors/acceptors, preventing total precipitation in aqueous buffers.[][2] |

| PAB (p-Aminobenzyl) | Aromatic | Hydrophobic | Self-immolative spacer | Pi-stacking interactions can induce intermolecular aggregation.[][2] |

| -Cl (Chloride) | Halogen | Lipophilic | Electrophilic activation site | Replaces the polar -OH group, significantly reducing solubility compared to the PAB-OH precursor.[][2] |

The "Solubility Cliff" of the Chloride Intermediate

A critical insight for process chemists is the Solubility Cliff . The precursor, Mc-Val-Cit-PAB-OH , possesses a benzyl alcohol group capable of hydrogen bonding.[][2] Converting this to Mc-Val-Cit-PAB-Cl removes this H-bond capability and replaces it with a lipophilic chloride.[][2]

-

Consequence: The -Cl intermediate is significantly less soluble in polar aprotic solvents (like DMF/DMSO) than its alcohol precursor and is highly prone to precipitation upon exposure to moisture (due to hydrolysis reverting it to the alcohol or aggregation).[2]

Part 2: Synthetic Intermediates & Hydrophilicity Workflow[1]

The synthesis of Mc-Val-Cit-PAB-Cl involves a stepwise increase in molecular complexity.[][2] The hydrophilicity profile oscillates based on the protecting groups and activation states.

Visualization of Hydrophilicity Shifts

The following diagram tracks the synthesis pathway, highlighting the hydrophilicity status of each intermediate.

Technical Causality in Synthesis

-

Fmoc-Deprotection: The removal of the bulky, aromatic Fmoc group (forming H2N-Val-Cit-PAB-OH) drastically increases polarity.[][2] This is often the most water-soluble intermediate in the sequence.[][2]

-

Mc-Capping: Re-introducing the Maleimidocaproyl group increases hydrophobicity again, necessitating organic co-solvents (e.g., 10-20% DMSO) for subsequent reactions.[][2]

-

Chlorination: The final conversion to -Cl creates a molecule that is thermodynamically driven to aggregate in aqueous environments.[][2] Handling Rule: This intermediate must be maintained in anhydrous organic solvents (DCM, anhydrous DMF) until the moment of conjugation.

Part 3: Experimental Protocols (Self-Validating)

To ensure the integrity of the Mc-Val-Cit-PAB-Cl intermediate, relying solely on LC-MS is insufficient due to potential on-column hydrolysis.[][2] You must validate hydrophilicity and aggregation state.[]

Protocol: RP-HPLC Hydrophilicity Profiling

Objective: Determine the relative hydrophobicity and purity of the -Cl intermediate compared to the -OH precursor.[][2]

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[][2]

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[][2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[][2]

-

Standard: Mc-Val-Cit-PAB-OH (Precursor).[][2]

Methodology:

-

Sample Prep: Dissolve Mc-Val-Cit-PAB-Cl in anhydrous DMF (Do not use DMSO if it contains water; do not use alcohols). Concentration: 1 mg/mL.[]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (PAB aromatic system).[][2]

Self-Validating Criteria (The "Trust" Check):

-

Retention Time Shift: The -Cl intermediate is more hydrophobic than the -OH precursor.[][2]

-

Expected Result: The -Cl peak should elute later than the -OH standard.[][2]

-

Failure Mode: If the peak co-elutes with the -OH standard, your chloride has hydrolyzed.[]

-

-

Peak Shape: A sharp peak indicates a monomeric species.[] Broadening or tailing suggests aggregation or partial hydrolysis.[]

Protocol: Turbidimetric Solubility Assay

Objective: Define the "Crash Point" – the maximum aqueous buffer percentage the linker can tolerate before precipitating.

-

Prepare a 10 mM stock of Mc-Val-Cit-PAB-Cl in DMA (Dimethylacetamide).[][2]

-

Aliquot 10 µL of stock into a 96-well plate.

-

Titrate with PBS (pH 7.4) in 10 µL increments.

-

Measure Absorbance at 600 nm (A600) after each addition.[][2]

-

Endpoint: The volume of PBS where A600 > 0.05 (onset of turbidity).

-

Application: Ensure your conjugation reaction stays below this water fraction (typically <80% aqueous for the -Cl intermediate before reaction).[][2]

-

Part 4: Mechanism of Action & Release Logic

The hydrophilicity profile discussed above is not just a synthesis concern; it dictates the biological release mechanism. The Citrulline moiety must remain accessible to the enzyme active site.

Cathepsin B Cleavage Pathway

The enzyme Cathepsin B is hydrophilic. If the linker aggregates due to the hydrophobic Mc/PAB groups, the enzyme cannot access the Val-Cit bond.

[2] Mechanistic Insight: The 1,6-elimination of the PAB spacer (which releases the free drug) is driven by the electron cascade from the newly liberated amine. If the hydrophobicity of the PAB-Cl derived intermediate causes it to bury itself in the hydrophobic core of the antibody or micelle, this elimination is retarded, leading to incomplete drug release.

References

-

Dubowchik, G. M., et al. (2002).[] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. [][2]

-

Sanderson, R. J., et al. (2005).[] "In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate." Clinical Cancer Research.

-

Lyon, R. P., et al. (2015).[][3] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[][2] Nature Biotechnology.[]

-

BOC Sciences. "Mc-Val-Cit-PAB-Cl Product Characterization and Applications." BOC Sciences Product Guide. [][2]

-

Cayman Chemical. "Mc-Val-Cit-PAB Synthesis and Solubility Data." Cayman Chemical Technical Data.

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Mc-Val-Cit Derivatives

Introduction: The Critical Role of Mc-Val-Cit Linkers in Targeted Therapeutics

In the landscape of modern drug development, particularly in oncology, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.

The Maleimidocaproyl-Valine-Citrulline (Mc-Val-Cit) moiety is a cornerstone of advanced ADC design, functioning as a protease-cleavable linker.[1][2] Its dipeptide sequence, Val-Cit, is specifically engineered to be a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in the tumor microenvironment.[][4] Upon internalization of the ADC into a cancer cell, Cathepsin B cleaves the linker, initiating the release of the cytotoxic payload. This targeted release mechanism is crucial for the therapeutic window of the ADC.[][5]

This document provides a detailed guide to the synthesis of a key precursor, Mc-Val-Cit-PABC-PNP, using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages, including ease of purification and the ability to drive reactions to completion using excess reagents.[6][7][8] We will delve into the chemical rationale behind each step, from resin selection to final cleavage and characterization, providing researchers with a robust and reproducible protocol.

Part 1: Scientific Rationale and Synthesis Strategy

The synthesis of the Mc-Val-Cit-PABC-PNP linker is a multi-step process that combines the strengths of solid-phase peptide synthesis with subsequent solution-phase modifications. The strategic choices for each component are critical for the success of the overall synthesis.

The Solid Support: Wang Resin

The synthesis begins on a solid support, and Wang resin is the matrix of choice for this application.[9] Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[10] Its key advantages in the context of Fmoc/tBu chemistry include:

-

Compatibility: It is highly compatible with the standard Fmoc-based SPPS workflow.[9]

-

Mild Cleavage: The ester linkage formed between the first amino acid and the resin is stable throughout the synthesis but can be cleaved under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA). This process yields the synthesized peptide with a free carboxylic acid at the C-terminus.[9][10]

The Protective Group Strategy: Fmoc Chemistry

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method for modern SPPS.[8] It relies on an orthogonal protection scheme:

-

Nα-Fmoc Group: This group protects the alpha-amino group of the amino acid. It is base-labile and is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[11]

-

Side-Chain Protecting Groups: Acid-labile groups (like t-Bu, Boc, Trt) are used to protect reactive amino acid side chains. These remain intact during the base-mediated Fmoc deprotection and are removed simultaneously with resin cleavage during the final TFA step.

The Coupling Reaction: HBTU/HOBt Activation

Efficient formation of the amide (peptide) bond is the core of SPPS. This is achieved by activating the C-terminal carboxylic acid of the incoming amino acid. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a highly effective and widely used activation system.[12][13]

The mechanism involves HBTU activating the carboxylic acid to form a stabilized HOBt-ester intermediate.[14][15] This activated species is highly reactive towards the free N-terminal amine on the growing peptide chain. The inclusion of HOBt as an additive is crucial as it minimizes the risk of racemization at the α-carbon of the amino acid, preserving stereochemical integrity.[13][16]

The Linker's Functional Components

The Mc-Val-Cit-PABC-PNP linker is a sophisticated chemical entity where each component has a distinct role:

-

Valine-Citrulline (Val-Cit): This dipeptide is the enzyme-cleavable trigger. Citrulline, an analog of arginine, combined with valine, creates a sequence with high stability in systemic circulation but is efficiently recognized and cleaved by Cathepsin B within the lysosome.[][4]

-

p-Aminobenzyl Alcohol (PABC): This is a "self-immolative" spacer.[5] After Cathepsin B cleaves the amide bond between Citrulline and PABC, the resulting aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction. This fragmentation ensures the release of the payload in its active, unmodified form.[5][17]

-

Maleimidocaproyl (Mc): This group serves as the conjugation handle. The maleimide moiety reacts efficiently and specifically with thiol groups, such as those on the side chains of cysteine residues in an antibody, to form a stable thioether bond.[5][18]

-

p-Nitrophenyl Carbonate (PNP): This is an activated carbonate group attached to the PABC spacer. It provides a reactive site for the facile and efficient attachment of hydroxyl- or amine-containing cytotoxic drugs.[18]

Part 2: Experimental Workflow and Protocols

Overall Synthesis Workflow

The synthesis is performed in a stepwise manner, starting from the C-terminus (Citrulline) and proceeding to the N-terminus (Maleimidocaproyl group).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. biomatik.com [biomatik.com]

- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. HBTU - Wikipedia [en.wikipedia.org]

- 15. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. caymanchem.com [caymanchem.com]

Application Note & Protocols: High-Efficiency Preparation of Activated Carbonate Intermediates from Mc-Val-Cit-PAB-OH for ADC Synthesis

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of activated carbonate intermediates from the widely used Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker. These intermediates are critical for the stable and efficient conjugation of hydroxyl-containing payloads in the development of next-generation Antibody-Drug Conjugates (ADCs). We present two robust methods for the activation of the PAB linker's terminal hydroxyl group: activation via p-Nitrophenyl Carbonate formation and via N-Succinimidyl Carbonate formation. This document delves into the causality behind experimental choices, offers step-by-step protocols, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development.

Introduction: The Central Role of Activated Linkers in ADC Efficacy

The design of an Antibody-Drug Conjugate (ADC) is a tripartite challenge involving the antibody, the cytotoxic payload, and the linker that connects them. The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation and the mechanism of payload release at the target site[1]. The Mc-Val-Cit-PAB linker system is a cornerstone of modern ADC technology, renowned for its desirable stability in plasma and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment[2].

Upon enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated drug. This "self-immolative" mechanism is crucial for releasing the payload in its active form. While many payloads are conjugated via amine groups to form stable carbamates, an increasing number of potent cytotoxic agents possess hydroxyl groups as their primary conjugation handle. Direct esterification to the PAB linker can result in linkages with suboptimal plasma stability.

To address this, the terminal hydroxyl group of the Mc-Val-Cit-PAB-OH linker is "activated" by converting it into a more reactive functional group, such as a p-nitrophenyl (PNP) carbonate or a succinimidyl (NHS) carbonate. These activated intermediates react efficiently and cleanly with the hydroxyl groups of a payload to form a stable carbonate bond, which is subsequently cleaved during the self-immolation process.

Note on Nomenclature: The user's original query mentioned "Mc-Val-Cit-PAB-Cl". It is important to clarify that for the preparation of an activated carbonate, the chemically appropriate starting material is the alcohol, Mc-Val-Cit-PAB-OH. The benzylic hydroxyl group is the functional handle that is converted into the activated carbonate.

Workflow Overview

The overall process involves a preparatory synthesis of the parent linker followed by the critical activation step.

Figure 1: General workflow for ADC drug-linker synthesis.

Preparatory Synthesis of Mc-Val-Cit-PAB-OH Precursor

A reliable synthesis of the Mc-Val-Cit-PAB-OH precursor is paramount. While several routes exist, a common strategy involves the sequential coupling of the constituent amino acids followed by the addition of the maleimide group. An improved methodology reported in the literature aims to maximize yield and minimize epimerization[3]. A general, multi-step synthetic approach is outlined below, often starting from protected amino acids and p-aminobenzyl alcohol.

A representative synthesis involves:

-

Peptide Coupling: Coupling Fmoc-protected Valine and Citrulline moieties to p-aminobenzyl alcohol.

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, typically with a mild base like piperidine in DMF, to expose the terminal amine[4].

-

Maleimide Installation: Acylation of the newly exposed amine with an activated ester of 6-maleimidohexanoic acid (Mc-OSu) to yield the final Mc-Val-Cit-PAB-OH linker[3].

The crude product from this synthesis must be rigorously purified, typically by flash column chromatography on silica gel, before proceeding to the activation step.

Activation of the PAB-OH Linker: Protocols and Mechanistic Insights

The conversion of the terminal alcohol on the PAB spacer into a highly reactive intermediate is the core of this application. We present two field-proven methods.

Method 1: p-Nitrophenyl (PNP) Carbonate Activation

This is the most widely documented method for this specific linker. The p-nitrophenoxide is an excellent leaving group, rendering the resulting carbonate highly susceptible to nucleophilic attack by the payload's hydroxyl group. The activation is typically achieved using either p-nitrophenyl chloroformate or bis(p-nitrophenyl) carbonate.

Causality Behind Experimental Choices:

-

Activating Reagent:

-

p-Nitrophenyl Chloroformate (PNPC): Highly reactive, but generates stoichiometric HCl as a byproduct, necessitating the use of a base as an acid scavenger[5]. The reaction can be aggressive if not controlled.

-

Bis(p-nitrophenyl) Carbonate (NPC): A solid, often crystalline reagent that is more stable and easier to handle than PNPC[6]. It offers a cleaner reaction profile as the only byproduct is p-nitrophenol, which is less reactive than HCl[7]. This is often the preferred reagent for cleaner, more controlled industrial processes.

-

-

Base Selection: A non-nucleophilic, sterically hindered base is critical.

-

Pyridine: Can act as both a base and a nucleophilic catalyst. However, its nucleophilicity can sometimes lead to side reactions.

-

Triethylamine (TEA) / N,N-Diisopropylethylamine (DIEA/Hünig's Base): These are primarily acid scavengers. DIEA is particularly favored due to its significant steric hindrance, which makes it a very poor nucleophile, thereby minimizing unwanted side reactions with the highly electrophilic activating reagent or the product[8][9].

-

-

Low Temperature: The reaction is conducted at low temperatures (e.g., 0 to 5°C) to prevent side reactions, such as the formation of symmetric carbonates or degradation of the peptide backbone[10][11]. It ensures the reaction proceeds with high fidelity.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous. The activated carbonate intermediate is highly sensitive to moisture and will readily hydrolyze back to the starting alcohol.

Protocol 3.1: Activation using Bis(p-nitrophenyl) Carbonate (NPC)

This protocol is adapted from methodologies described in the patent literature[7].

Materials & Reagents

| Reagent | M.W. | Typical Molar Eq. | Purpose |

| Mc-Val-Cit-PAB-OH | 572.67 | 1.0 | Starting Material |

| Bis(p-nitrophenyl) carbonate (NPC) | 304.22 | 1.5 - 2.0 | Activating Agent |

| DIEA | 129.24 | 2.0 - 3.0 | Non-nucleophilic Base |

| Anhydrous DMF | - | - | Solvent |

| Anhydrous Diethyl Ether | - | - | Precipitation/Washing Solvent |

| Anhydrous Ethyl Acetate/Hexanes | - | - | Crystallization/Purification |

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Mc-Val-Cit-PAB-OH (1.0 eq.) in anhydrous DMF.

-

Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining this temperature is critical for minimizing side-product formation.

-

Base Addition: Add DIEA (2.0-3.0 eq.) to the stirred solution.

-

Activator Addition: In a separate flask, dissolve NPC (1.5-2.0 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Work-up & Isolation:

-

Once complete, the product can be isolated by precipitation. Slowly add the reaction mixture to a vigorously stirred beaker of cold, anhydrous diethyl ether.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid thoroughly with additional cold diethyl ether to remove residual DMF and p-nitrophenol.

-

-

Purification: The crude product, Mc-Val-Cit-PAB-PNP, often requires further purification.

-

Crystallization: The product can be crystallized from a solvent system like ethyl acetate and n-hexane[12].

-

Silica Gel Chromatography: If impurities persist, purification via flash chromatography is effective. A gradient of methanol in dichloromethane is typically used[4][13][14][15]. The bright yellow color of p-nitrophenol byproduct can be visually tracked during chromatography.

-

-

Drying and Storage: Dry the final product under high vacuum. Store the activated linker at -20°C under an inert atmosphere, protected from light and moisture[12].

Sources

- 1. researchgate.net [researchgate.net]

- 2. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. nbinno.com [nbinno.com]

- 7. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 10. digscholarship.unco.edu [digscholarship.unco.edu]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ukessays.com [ukessays.com]

- 14. column-chromatography.com [column-chromatography.com]

- 15. mdpi.com [mdpi.com]

Application Note: Functionalization of Monoclonal Antibodies Using Mc-Val-Cit-PAB-Cl Linker Systems

Abstract & Introduction

The Mc-Val-Cit-PAB-Cl reagent (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol Chloroformate) represents the "gold standard" in cleavable linker technology for Antibody-Drug Conjugates (ADCs).[] It gained prominence through its successful deployment in FDA-approved therapeutics such as Brentuximab vedotin (Adcetris®) .

This linker system bridges the dichotomy of stability and release: it remains stable in systemic circulation (neutral pH) but undergoes rapid enzymatic cleavage upon internalization into the lysosome of target cancer cells.

Key Technical Advantages:

-

Systemic Stability: The Val-Cit dipeptide is resistant to plasma proteases.

-

Rapid Release: Cathepsin B, highly upregulated in lysosomes, cleaves the Cit-PAB bond.

-

Self-Immolation: The PAB spacer spontaneously decomposes via 1,6-elimination to release the free, unmodified drug payload.[2]

This guide details the chemical logic and step-by-step protocols for functionalizing monoclonal antibodies (mAbs) using this system.

Mechanism of Action: The "Self-Immolative" Cascade

Understanding the mechanism is critical for troubleshooting release profiles. The linker does not merely "fall off"; it requires a specific enzymatic trigger followed by an electronic cascade.[2]

Figure 1: Intracellular Release Mechanism

Caption: The stepwise degradation of the linker. Cathepsin B cleaves the amide bond between Citrulline and the PAB spacer, triggering the spontaneous collapse of PAB to release the payload.[2]

Critical Pre-Requisite: Payload Attachment

WARNING: Mc-Val-Cit-PAB-Cl is a heterobifunctional precursor , not a direct antibody label.

-

The "-Cl" end (Chloroformate): Highly reactive toward amines. It is designed to react with the amine group of your cytotoxic payload (e.g., MMAE, Doxorubicin) to form a carbamate bond.

-

The "Mc" end (Maleimide): Reactive toward thiols. It is designed to conjugate to the antibody.[][3][4][5]

You cannot react Mc-Val-Cit-PAB-Cl directly with the antibody. Doing so will result in the maleimide reacting with antibody thiols while the chloroformate hydrolyzes or reacts non-specifically with lysines, creating a "dummy" linker with no drug attached.

Chemistry Workflow:

-

Step A (Linker-Drug Synthesis): React Mc-Val-Cit-PAB-Cl with Payload-NH₂

Mc-Val-Cit-PAB-Payload (Purify this intermediate). -

Step B (Antibody Conjugation): React Mc-Val-Cit-PAB-Payload with mAb-SH.

The protocols below assume you have successfully synthesized the Mc-Val-Cit-PAB-Payload complex.

Protocol: Functionalization of mAb (Conjugation)

Phase 1: Antibody Reduction (Generating Free Thiols)

Native antibodies lack free thiols available for maleimide conjugation. We must partially reduce the interchain disulfide bonds.[3][6]

Materials:

-

Monoclonal Antibody (IgG1), conc. > 5 mg/mL in PBS (pH 7.4).

-

TCEP (Tris(2-carboxyethyl)phosphine hydrochloride) – Preferred over DTT for stability and non-volatility.

-

DTPA (Diethylenetriaminepentaacetic acid) – Chelator to prevent metal-catalyzed re-oxidation.

Procedure:

-

Buffer Prep: Prepare "Reduction Buffer": PBS (pH 7.4) + 1 mM DTPA.[7][6]

-

Stoichiometry Calculation: To achieve a Drug-to-Antibody Ratio (DAR) of ~4, aim to reduce ~2 interchain disulfides.

-

Note: TCEP reduction efficiency varies by antibody isotype. A standard starting point is 2.5 to 3.0 molar equivalents of TCEP per mAb.

-

-

Reaction: Add TCEP to the mAb solution.

-

Incubation: Incubate at 37°C for 90 minutes or 22°C for 2 hours . Do not agitate vigorously.

-

Validation (Optional): Verify free thiol count using Ellman’s Reagent (DTNB assay) before proceeding.

Phase 2: Conjugation (Michael Addition)

The maleimide on the linker-drug reacts with the newly formed thiols.[3]

Materials:

-

Reduced mAb (from Phase 1).

-

Mc-Val-Cit-PAB-Payload (dissolved in dry DMSO or DMA).

-

Cold PBS.

Procedure:

-

Temperature: Cool the reduced mAb solution to 4°C (on ice). Lower temperature reduces non-specific hydrolysis of the maleimide.

-

Solvent Tolerance: Calculate the volume of DMSO required. The final organic solvent concentration in the antibody mixture should not exceed 10-15% (v/v) to prevent precipitation.

-

Addition: Slowly add the Linker-Payload (in DMSO) to the mAb while gently swirling.

-

Stoichiometry: Add excess Linker-Payload (typically 4–8 molar equivalents relative to the mAb, or 1.5 equivalents per free thiol) to drive the reaction to completion.

-

-

Incubation: Incubate at 4°C for 60 minutes .

-

Quenching: Add N-Acetylcysteine (NAC) (20 equivalents over excess linker) to quench unreacted maleimides. Incubate for 15 minutes.

Phase 3: Purification

Remove excess small-molecule drug-linker and organic solvent.

Methods:

-

Small Scale (<10 mg): Zeba™ Spin Desalting Columns (7K MWCO).

-

Large Scale: Tangential Flow Filtration (TFF) or Dialysis against PBS (pH 7.4) + Histidine/Trehalose (formulation buffer).

Experimental Workflow Diagram

Figure 2: Bioconjugation Workflow

Caption: Operational workflow from linker synthesis to final ADC purification and analysis.

Analytical Characterization (QC)

After purification, the heterogeneity of the ADC must be assessed.[6]

| Method | Purpose | Typical Result |

| HIC-HPLC (Hydrophobic Interaction) | Determine DAR (Drug-to-Antibody Ratio). Separates species by # of drugs attached (0, 2, 4, 6, 8). | Distinct peaks for DAR 0, 2, 4, 6, 8. Weighted average yields final DAR. |

| SEC-HPLC (Size Exclusion) | Assess Aggregation. Hydrophobic payloads can cause mAbs to clump. | Monomer peak > 95%. High Molecular Weight (HMW) species indicate aggregation. |

| RP-HPLC (Reduced) | Light/Heavy Chain Loading. Analyze drug distribution on L vs H chains. | Shift in retention time for conjugated chains vs unconjugated. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during conjugation | DMSO concentration too high or payload is too hydrophobic. | Keep DMSO < 10%. Add propylene glycol. Ensure slow, dropwise addition of linker. |

| Low DAR (< 2.0) | Incomplete reduction or TCEP oxidation. | Use fresh TCEP. Ensure pH is 7.0–7.5. Increase TCEP equivalents slightly. |

| High Aggregation (> 5%) | Over-conjugation (DAR > 6) or hydrophobic payload. | Target lower DAR (reduce TCEP). Add excipients (Trehalose, Polysorbate 80) to buffer. |

| Free Drug in Final Product | Inadequate purification or linker instability. | Perform extensive TFF/dialysis. Check pH (avoid > 8.0 to prevent hydrolysis). |

References

-

Dubowchik, G. M., et al. (2002).[8][9] Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.[10][8][9][11][12] Bioconjugate Chemistry, 13(4), 855-869.[10][9] [Link]

-

Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784. [Link]

-

Jain, N., et al. (2015). Current trends and challenges in the development of antibody-drug conjugates of cytotoxic agents. Pharmaceutical Research, 32(11), 3526-3540. [Link]

-

Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631-637. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. broadpharm.com [broadpharm.com]

- 5. AU2014312215B2 - Site-specific antibody conjugation methods and compositions - Google Patents [patents.google.com]

- 6. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. International Journal of Oncology [spandidos-publications.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Mc-Val-Cit-PAB-Cl Antibody Conjugation

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field: preventing aggregation during the conjugation of antibodies with the Mc-Val-Cit-PAB-Cl drug-linker system. Aggregation can significantly impact the stability, efficacy, and safety of your final ADC product, making its prevention a crucial quality attribute.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of ADC synthesis and produce high-quality, aggregate-free conjugates.

I. Understanding the Root Causes of Aggregation

Aggregation of antibody-drug conjugates is a multifaceted problem stemming from the inherent properties of the antibody, the drug-linker, and the conditions under which they are combined.[1] The primary driver is often the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload.[3][4] This modification can expose or create hydrophobic patches that promote self-association between ADC molecules, leading to the formation of soluble and insoluble aggregates.[3]

Several factors can exacerbate this issue:

-

Physicochemical Properties of ADC Components: The choice of antibody, the hydrophobicity of the payload and linker, and the drug-to-antibody ratio (DAR) all play significant roles.[1][5] Higher DARs, in particular, increase surface hydrophobicity and the propensity for aggregation.[6]

-

Manufacturing Conditions: The conjugation process itself can introduce stress. Factors such as unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents to dissolve the drug-linker, and physical stresses like shear forces from mixing or elevated temperatures can lead to antibody denaturation and aggregation.[1][3]

-

Storage Conditions: Post-conjugation, the stability of the ADC can be compromised by thermal stress, shaking during transport, or exposure to light, all of which can induce aggregation.[1]

The consequences of aggregation are severe, ranging from reduced shelf life and manufacturing yields to potential immunogenicity and off-target toxicity in patients.[1] Therefore, a proactive approach to prevent aggregation from the outset is paramount.

II. Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable solutions to common aggregation-related issues encountered during Mc-Val-Cit-PAB-Cl conjugation.

Problem 1: I observe immediate precipitation or visible turbidity upon adding the Mc-Val-Cit-PAB-Cl drug-linker to my antibody solution.

This is a classic sign of rapid, hydrophobicity-driven aggregation. The introduction of the often poorly soluble drug-linker into the aqueous antibody environment can cause it to crash out of solution, co-precipitating the antibody.

Immediate Actions & Root Cause Analysis:

| Corrective Action | Scientific Rationale |

| 1. Stop the Reaction: Immediately centrifuge the reaction mixture at a low speed (e.g., 1000 x g for 5 minutes) to pellet the precipitate. Carefully collect the supernatant for analysis to determine the extent of antibody loss. | This prevents further aggregation and allows for potential recovery of the soluble fraction. |

| 2. Re-evaluate Drug-Linker Solubility: Prepare a fresh, concentrated stock of the Mc-Val-Cit-PAB-Cl linker in a compatible organic solvent (e.g., DMSO, DMA). Ensure it is fully dissolved before use. | Incomplete dissolution of the drug-linker is a common cause of precipitation. |

| 3. Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in the reaction mixture is critical. While necessary to maintain drug-linker solubility, excessive amounts can denature the antibody. | Aim for the lowest effective co-solvent concentration, typically not exceeding 10-15% (v/v). Perform small-scale pilot experiments to determine the optimal percentage for your specific antibody. |

| 4. Modify Addition Method: Instead of adding the drug-linker stock in a single bolus, add it dropwise or in small aliquots to the gently vortexing antibody solution. | This allows for more gradual introduction and better dispersion of the hydrophobic species, minimizing localized high concentrations that can trigger precipitation.[1] |

Problem 2: My final ADC product shows a high percentage of high molecular weight (HMW) species on Size Exclusion Chromatography (SEC).

This indicates the formation of soluble aggregates, which, while not immediately visible, are detrimental to the quality and safety of the ADC.[1]

Troubleshooting & Optimization Strategies:

| Strategy | Detailed Explanation & Implementation |

| 1. Optimize Drug-to-Antibody Ratio (DAR): | A high DAR is a major contributor to aggregation.[6] Reduce the molar excess of the drug-linker in the conjugation reaction. Aim for a lower, more controlled DAR (e.g., 2-4) which often provides a better balance between potency and developability.[7] |

| 2. Refine Buffer Conditions: | pH: Ensure the conjugation buffer pH is optimal for both the reaction chemistry and antibody stability. Avoid the antibody's isoelectric point (pI), where it is least soluble.[3] For cysteine-based conjugation following reduction, a pH of 7.0-7.5 is common. Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to modulate protein-protein interactions and improve colloidal stability.[1] |

| 3. Incorporate Stabilizing Excipients: | Consider adding non-ionic surfactants (e.g., Polysorbate 20 or 80 at 0.01-0.05%) or sugars (e.g., sucrose, trehalose) to the conjugation and formulation buffers.[1][8] These agents can help shield exposed hydrophobic patches and prevent self-association.[8] |

| 4. Control Reaction Temperature: | Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody, which can expose hydrophobic regions.[1] |

| 5. Post-Conjugation Purification: | Implement a robust purification strategy to remove aggregates. While SEC is an analytical tool, preparative methods like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be effective for removing HMW species.[4][9] Anion-exchange chromatography, in particular, has been shown to be efficient in clearing aggregates.[4] |

Problem 3: The antibody seems to be aggregating during the initial reduction step before conjugation.

The reduction of interchain disulfide bonds to generate free thiols for conjugation can sometimes compromise the structural integrity of the antibody, leading to aggregation.

Preventative Measures:

| Action Item | Underlying Principle |

| 1. Use a Milder Reducing Agent: | While DTT is effective, consider using tris(2-carboxyethyl)phosphine (TCEP). TCEP is often more stable, less prone to air oxidation, and can be more selective in its reduction, potentially causing less disruption to the antibody structure. |

| 2. Optimize Reduction Conditions: | Carefully control the concentration of the reducing agent, the reaction time, and the temperature.[10] Over-reduction can lead to the cleavage of all disulfide bonds, causing the antibody to fall apart and aggregate. Perform a time-course and concentration-response experiment to find the minimal conditions required to achieve the desired number of free thiols.[10] |

| 3. Buffer Exchange Post-Reduction: | Promptly remove the reducing agent after the desired level of reduction is achieved using a desalting column or tangential flow filtration (TFF). This prevents further, uncontrolled reduction and prepares the antibody for immediate conjugation. |

III. Frequently Asked Questions (FAQs)

Q1: What is the Mc-Val-Cit-PAB-Cl linker and why is it used?

The Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Cl) is a protease-cleavable linker system widely used in ADC development.[11][][13] Its key components are:

-

Mc (Maleimidocaproyl): A spacer that connects to the antibody's thiol groups.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells.[14][15] This allows for selective cleavage and drug release inside the target cell.[][14]

-

PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[14]

-

Cl: The leaving group on the PAB moiety that is displaced by the drug during synthesis of the drug-linker construct.

This system is popular due to its good plasma stability and efficient, targeted intracellular drug release mechanism.[14]

Q2: How can I accurately measure the level of aggregation in my ADC sample?

Several analytical techniques can be used, often in combination, to quantify aggregation:[1]

-

Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.[1]

-

Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large particles and can be used to detect the early onset of aggregation.[16]

-

Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information on the size, shape, and distribution of different species in solution, making it invaluable for characterizing aggregates.[1]

Q3: Can the choice of conjugation site on the antibody affect aggregation?

Yes. Traditional conjugation to native lysine or cysteine residues results in a heterogeneous mixture of ADC species.[17] Site-specific conjugation technologies, which place the drug-linker at defined locations on the antibody, can lead to more homogeneous products with a lower propensity for aggregation.[17] By controlling the exact placement of the hydrophobic payload, it's possible to avoid disrupting critical structural regions or creating large hydrophobic patches.

Q4: Are there alternative strategies to prevent aggregation at its source?

One advanced strategy is to immobilize the antibody on a solid support, such as an affinity resin, during the conjugation process.[1][3] This physically separates the antibody molecules, preventing them from interacting and aggregating while the hydrophobic drug-linker is being attached.[3] After conjugation and washing away excess reagents, the purified ADC is then released from the support into a stabilizing buffer.[3]

IV. Key Experimental Protocols & Workflows

Diagram: General Workflow for Cysteine-Based Mc-Val-Cit-PAB Conjugation

Sources

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioprocessintl.com [bioprocessintl.com]

- 8. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]

- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mc-Val-Cit-PAB-Cl | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Antibody Drug Conjugates - The Importance of an Emerging Modality | Malvern Panalytical [malvernpanalytical.com]

- 17. pubs.acs.org [pubs.acs.org]

Optimizing drug-to-antibody ratio (DAR) with Mc-Val-Cit-PAB-Cl

Technical Support Center: Antibody-Drug Conjugate (ADC) Development Topic: Optimizing Drug-to-Antibody Ratio (DAR) & Conjugation with Mc-Val-Cit-PAB-Cl Derivatives

Executive Summary: The Mc-Val-Cit-PAB System

You are likely working with Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol-Chloride) as a precursor to synthesize a drug-linker (e.g., Mc-Val-Cit-PAB-MMAE).[] The optimization of DAR occurs during the conjugation of this synthesized drug-linker to the antibody’s interchain cysteines.

This guide addresses the specific challenges of the Val-Cit linker: its hydrophobicity (leading to aggregation), its reliance on Cathepsin B for cleavage, and the kinetics of maleimide-thiol exchange.

Part 1: The "Golden Path" Conjugation Protocol

Use this baseline workflow to establish a control before troubleshooting.

Objective: Target DAR 4.0 using partial reduction of interchain disulfides.

Phase 1: Preparation & Reduction

-

Buffer Exchange: Exchange antibody (mAb) into PBS, pH 7.4, 1 mM EDTA .

-

Why: EDTA prevents metal-catalyzed oxidation of thiols.[]

-

-

Reduction (TCEP Titration):

-

Add 2.1 - 2.3 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb.[]

-

Incubate at 37°C for 1-2 hours .

-

Note: TCEP is preferred over DTT for screening because it does not require removal before conjugation (unlike DTT, which competes for the maleimide).

-

-

Cooling: Bring the reaction to room temperature (RT) or 4°C.

Phase 2: Conjugation

-

Drug-Linker Preparation: Dissolve your Mc-Val-Cit-PAB-[Payload] in anhydrous DMSO or DMA .

-

Addition: Add the drug-linker to the reduced mAb.

-

Stoichiometry: Use 4.5 - 5.0 equivalents of drug-linker per mAb (approx.[] 2.2x excess over free thiols).[]

-

Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent precipitation.[]

-

-

Incubation: Mix gently for 1 hour at 4°C .

-

Why: Lower temperature reduces the rate of competing hydrolysis reactions and aggregation.

-

Phase 3: Quenching & Purification

-

Quench: Add N-Acetyl Cysteine (NAC) (20x excess over drug-linker) to neutralize unreacted maleimides.[]

-

Purification: Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent.[]

Part 2: Visualization of Workflows

Figure 1: Cysteine Conjugation & DAR Control Workflow

Caption: Step-by-step workflow for converting a native antibody into a cysteine-conjugated ADC using Mc-Val-Cit-PAB chemistry.

Figure 2: Mechanism of Action (Intracellular Cleavage)

Caption: The biological cascade triggering drug release. Cathepsin B cleaves the Citrulline-PAB bond, inducing PAB self-immolation.[]

Part 3: Troubleshooting Guide (Q&A)

Category A: DAR Optimization

Q: My DAR is consistently higher than 4.0 (e.g., 5.5 - 6.0). How do I lower it?

-

Root Cause: You are likely over-reducing the antibody. TCEP stoichiometry is not linear; small excesses can break additional disulfides (e.g., hinge region vs. light-heavy chain).[]

-

Solution:

-

Titrate TCEP: Perform a small-scale screen with TCEP ratios of 1.8, 2.0, and 2.2 eq.

-

Check TCEP Quality: TCEP oxidizes in solution.[] Always use fresh aliquots. If your TCEP is old, you might be adding less active reductant than calculated, but if you are compensating by adding more, you might be overshooting.

-

Reverse Addition: Add the reducing agent to the mAb, not the mAb to the reducing agent, to ensure rapid mixing and uniform reduction.

-

Q: I see a "split" peak in HIC (Hydrophobic Interaction Chromatography). Is this normal?

-

Analysis: Yes. Cysteine conjugation yields a mixture of species: DAR 0, 2, 4, 6, and 8.

-

Optimization: If you need a tighter distribution (e.g., mostly DAR 4), you cannot achieve this purely by chemistry with standard cysteine conjugation.[] You must use HIC purification to fractionate the species or move to site-specific conjugation (e.g., Thiomab, enzymatic) [1].[]

Category B: Aggregation & Precipitation[1][2]

Q: The reaction mixture becomes cloudy immediately after adding the Mc-Val-Cit-PAB-Payload.

-

Root Cause: The Val-Cit-PAB linker is highly hydrophobic.[][2] When the organic stock hits the aqueous buffer, the drug-linker precipitates before it can conjugate.

-

Solution:

-

Cosolvent: Ensure your reaction buffer contains propylene glycol or DMSO (up to 10-15%) before adding the drug.[]

-

Addition Rate: Do not bolus add. Add the drug-linker dropwise while vortexing or stirring rapidly.[]

-

Lower Loading: High DAR species (DAR 8) are prone to aggregation.[] Target a lower DAR (approx 3.5 - 4.0) to maintain solubility [2].

-

Q: My final ADC aggregates upon storage.

-

Root Cause: Hydrophobic interaction between the payloads on different antibodies.

-

Solution: Formulation is critical for Val-Cit ADCs. Add trehalose (6-9%) or arginine to the storage buffer.[] Avoid phosphate buffers if freezing; use Histidine-Sucrose pH 6.0.[]

Category C: Linker Stability

Q: I am detecting free drug in the plasma of my animal models (instability).

-

Root Cause: The Retro-Michael Reaction .[][3] The thioether bond formed between the maleimide and cysteine is reversible. In plasma, the maleimide can detach and transfer to Albumin (which has a free thiol at Cys34).

-

Solution:

-

Hydrolysis: You can force the hydrolysis of the succinimide ring after conjugation.[4] Raise the pH to 8.5 - 9.0 for a short period (controlled) to open the ring. The ring-opened form is stable against retro-Michael exchange [3].[]

-

Design Change: Consider self-hydrolyzing maleimides (e.g., with a basic amino group near the maleimide) for future linker designs.

-

Part 4: Data Summary Tables